Cas no 915095-84-0 ((S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone)

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone is a chiral aromatic ketone derivative featuring a bromo-chlorophenyl moiety and a tetrahydrofuran-3-yloxy substituent. This compound is of interest in pharmaceutical and agrochemical research due to its structural complexity and potential as a synthetic intermediate. The presence of both halogen and ether functional groups enhances its reactivity, enabling selective modifications for targeted applications. Its stereochemistry at the tetrahydrofuran-3-yl position may influence biological activity, making it valuable for enantioselective synthesis. The compound’s purity and stability under standard conditions facilitate its use in method development and mechanistic studies. Suitable for controlled reactions, it offers versatility in medicinal chemistry and material science applications.
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone structure
915095-84-0 structure
Product Name:(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone
CAS No:915095-84-0
MF:C17H14BrClO3
MW:381.648263454437
MDL:MFCD27920792
CID:1090928
PubChem ID:59423634
Update Time:2025-08-05

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone
    • (5-bromo-2-chlorophenyl)-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone
    • (5-Bromo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone (ACI)
    • (S)-(5-BroMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone
    • AC-29162
    • UNII-U6VK5XR83J
    • U6VK5XR83J
    • DB-092433
    • (3S)-3-[4-(5-BROMO-2-CHLOROBENZOYL)PHENOXY]OXOLANE
    • (5-Bromo-2-chlorophenyl)-(4-((3S)-oxolan-3-yl)oxyphenyl)methanone
    • CS-0166100
    • Methanone, (5-bromo-2-chlorophenyl)(4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)-
    • AK144267
    • 915095-84-0
    • (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone? (Empagliflozin Impurity
    • SCHEMBL2864061
    • F75628
    • MDL: MFCD27920792
    • Inchi: 1S/C17H14BrClO3/c18-12-3-6-16(19)15(9-12)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2/t14-/m0/s1
    • InChI Key: DGMVPGOZCCHBQI-AWEZNQCLSA-N
    • SMILES: C(C1C=CC(O[C@@H]2COCC2)=CC=1)(C1C=C(Br)C=CC=1Cl)=O

Computed Properties

  • Exact Mass: 379.98148g/mol
  • Monoisotopic Mass: 379.98148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 35.5Ų

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Pricemore >>

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(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, < 10 °C; 30 min, 7 - 10 °C
1.2 Solvents: Water
Reference
Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside
Wang, Xiao-jun; Zhang, Li; Byrne, Denis; Nummy, Larry; Weber, Dirk; et al, Organic Letters, 2014, 16(16), 4090-4093

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  90 min, 2 - 6 °C; 7 - 10 °C
1.2 Reagents: Water
Reference
An efficient synthesis for empagliflozin (an inhibitor of SGLT-2)
Jayachandra, Sureshbabu; Sethi, Madhuresh Kumar; Kaushik, Vipin Kumar; Ravi, Vijaya Krishna; Pothani, Jayaram; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2018, 7(12), 537-545

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Water ;  rt; 30 min, 7 - 10 °C
1.2 Reagents: Water
Reference
A NEW HETEROCYCLIC COMPOUND: CRYSTAL STRUCTURE AND ANTICANCER ACTIVITY AGAINST HUMAN LUNG ADENOCARCINOMA CELLS
Shi, E. H.; Wang, L. R.; Zhao, S.; Shen, L.; Zhang, C. Y.; et al, Journal of Structural Chemistry, 2020, 61(7), 1167-1174

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
Reference
A novel, simple and mild route for synthesis of dimer impurities of gliflozins by using PD (DBA)2
Rane, Rajesh A.; Suryawanshi, Mugdha R.; Babhulkar, Gauri V.; Male, Rohit D.; Ketkale, Sneha B.; et al, European Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 340-345

(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Raw materials

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Suzhou Senfeida Chemical Co., Ltd
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Quantity:200kg
Purity:99.9%
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(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Related Literature

Additional information on (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone

Introduction to (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (CAS No. 915095-84-0)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule potentially offering unique properties that can be leveraged for therapeutic applications. One such compound, identified by the CAS number 915095-84-0, is (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone. This compound, characterized by its complex structural features, has garnered attention in the scientific community due to its potential pharmacological significance.

The molecular structure of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone consists of a methanone core substituted with two distinct aromatic rings. The presence of both 5-Bromo-2-chlorophenyl and 4-((tetrahydrofuran-3-yl)oxy)phenyl moieties introduces a high degree of functional diversity, making it a candidate for various biochemical interactions. Such structural complexity often correlates with enhanced binding affinity and specificity, which are critical factors in drug design.

In recent years, there has been a growing interest in the development of molecules that can modulate intracellular signaling pathways. The (S)-configuration of the compound suggests a potential for enantioselective interactions, which is a key consideration in modern drug discovery. The stereochemical purity of this compound could influence its pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further investigation.

Current research in medicinal chemistry emphasizes the importance of understanding the relationship between molecular structure and biological activity. The (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone molecule represents a promising scaffold for designing novel therapeutic agents. Its unique structural features may enable it to interact with biological targets in ways that existing drugs cannot, potentially leading to the discovery of new treatments for various diseases.

The synthesis and characterization of this compound have been subjects of interest in academic and industrial laboratories. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and confirm its identity. These studies not only provide insights into the compound's molecular architecture but also help in optimizing synthetic routes for large-scale production.

The potential applications of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone extend across multiple therapeutic areas. Its structural motifs suggest that it may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities. However, further preclinical studies are necessary to validate these hypotheses and to identify any potential adverse effects. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate this compound from a laboratory curiosity into a viable therapeutic option.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling and simulations have become indispensable tools for predicting the behavior of compounds like (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone before they are synthesized in the lab. These computational approaches can provide valuable insights into binding affinities, metabolic stability, and other pharmacokinetic parameters, thereby accelerating the drug development process.

In conclusion, (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone represents a fascinating chemical entity with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a promising candidate for further exploration. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapies that address unmet medical needs.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:915095-84-0)(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone
sfd18541
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:915095-84-0)(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone
A1241322
Purity:99%/99%/99%
Quantity:100g/25g/5g
Price ($):1837/556/159
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